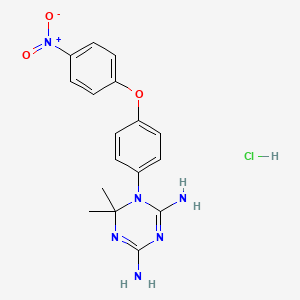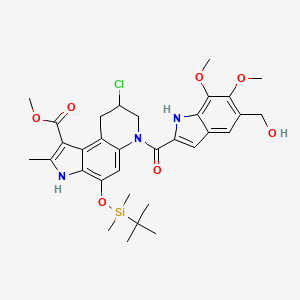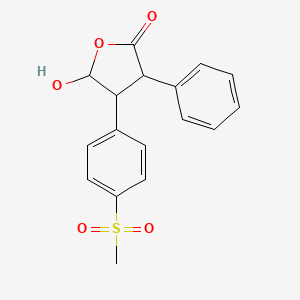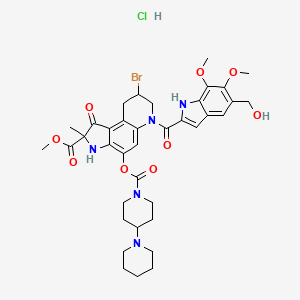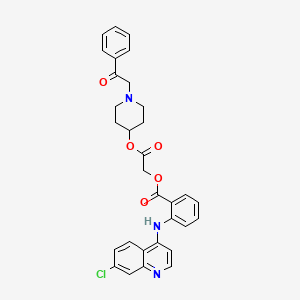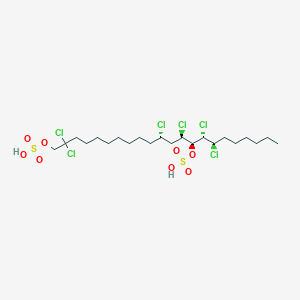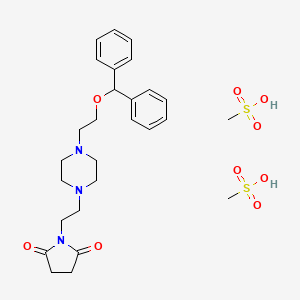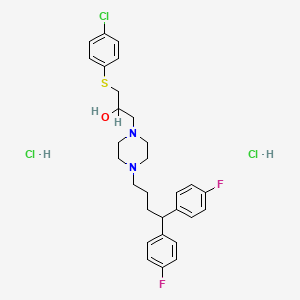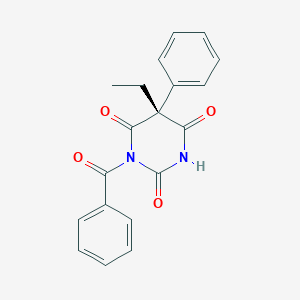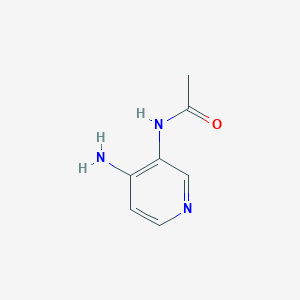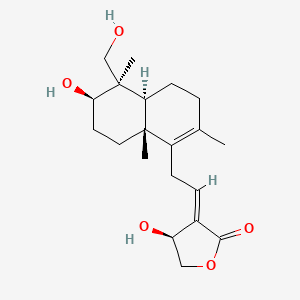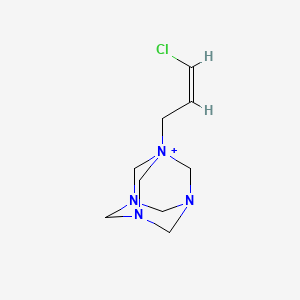
Chloroallyl methenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroallyl methenamine, also known as hexamethylenetetramine chloroallyl chloride, is a quaternary ammonium salt. It is widely used as a surfactant and preservative in various industrial and cosmetic applications due to its antimicrobial properties. The compound is known for its ability to release formaldehyde, which acts as a biocidal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroallyl methenamine can be synthesized by treating hexamethylenetetramine with 1,3-dichloropropene. This reaction typically produces a mixture of cis and trans isomers . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where hexamethylenetetramine and 1,3-dichloropropene are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Chloroallyl methenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chloroallyl methenamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Studied for its antimicrobial properties and its effects on biological systems.
Industry: Employed as a preservative in cosmetics, adhesives, and coatings due to its biocidal properties.
Mechanism of Action
The primary mechanism of action of chloroallyl methenamine involves the slow release of formaldehyde, which is highly bactericidal. In an acidic environment, this compound hydrolyzes to release formaldehyde, which then exerts its antimicrobial effects by denaturing proteins and nucleic acids in microbial cells .
Comparison with Similar Compounds
Methenamine: A heterocyclic organic compound used as a urinary antiseptic.
Quaternium-15: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness: Chloroallyl methenamine is unique due to its specific structure, which allows for the controlled release of formaldehyde. This property makes it particularly effective as a preservative and antimicrobial agent in various applications .
Properties
CAS No. |
56060-15-2 |
|---|---|
Molecular Formula |
C9H16ClN4+ |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-[(Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H16ClN4/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-2H,3-9H2/q+1/b2-1- |
InChI Key |
LDLCEGCJYSDJLX-UPHRSURJSA-N |
Isomeric SMILES |
C1N2CN3CN1C[N+](C2)(C3)C/C=C\Cl |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


